molecular formula C12H11NOS B14477218 1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one CAS No. 72856-35-0

1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one

Cat. No.: B14477218
CAS No.: 72856-35-0
M. Wt: 217.29 g/mol
InChI Key: UGSRBFVANOUPDN-UHFFFAOYSA-N
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Description

1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one typically involves the reaction of N-phenylthioureidoalkyl-α-diazo ketones with acids . This method allows for the formation of the thiazine ring system under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazine ring.

Scientific Research Applications

1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial activity and inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

72856-35-0

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

1-(2-phenyl-6H-1,3-thiazin-5-yl)ethanone

InChI

InChI=1S/C12H11NOS/c1-9(14)11-7-13-12(15-8-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

UGSRBFVANOUPDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(SC1)C2=CC=CC=C2

Origin of Product

United States

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